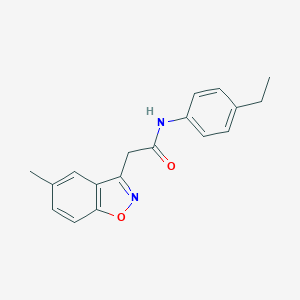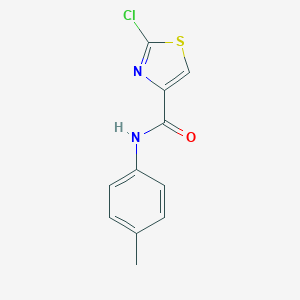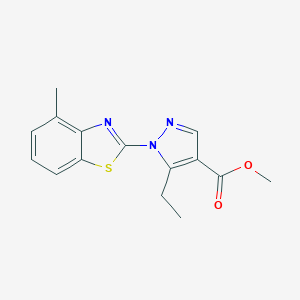![molecular formula C24H24N4O2S B501886 11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B501886.png)
11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C24H24N4O2S It is known for its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, a benzyl group, and a methoxyanilino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one core: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides under basic conditions.
Attachment of the methoxyanilino group: This is typically done through a nucleophilic substitution reaction using 2-methoxyaniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the core structure but differ in their substituents.
Benzyl-substituted pyrimidines: These compounds have a similar benzyl group but different core structures.
Methoxyanilino-substituted compounds: These compounds share the methoxyanilino group but have different core structures.
Uniqueness
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, benzyl group, and methoxyanilino substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C24H24N4O2S |
|---|---|
Molekulargewicht |
432.5g/mol |
IUPAC-Name |
11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H24N4O2S/c1-30-19-10-6-5-9-18(19)25-13-21-26-23(29)22-17-11-12-28(14-16-7-3-2-4-8-16)15-20(17)31-24(22)27-21/h2-10,25H,11-15H2,1H3,(H,26,27,29) |
InChI-Schlüssel |
RBFLEMDLMYZVMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
Kanonische SMILES |
COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501803.png)
![6-(4-chlorophenyl)-2-(3-methylphenyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501805.png)





![2-ethyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-3-furamide](/img/structure/B501817.png)

![2-[1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B501820.png)

![N-[2-(2,6-dimethylanilino)-4-pyrimidinyl]-N-(2,6-dimethylphenyl)amine](/img/structure/B501823.png)
![N-{2-[2-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[2-(trifluoromethyl)phenyl]amine](/img/structure/B501825.png)
![N-[2-(2-ethylanilino)-4-pyrimidinyl]-N-(2-ethylphenyl)amine](/img/structure/B501826.png)
